4-(1-Methylcyclopropyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylcyclopropyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIDLPBHZKXLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 1 Methylcyclopropyl Aniline
Retrosynthetic Strategies Towards the 4-(1-Methylcyclopropyl)aniline Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the primary disconnections involve the C-N bond of the aniline (B41778) moiety and the C-C bonds of the cyclopropyl (B3062369) group.
Two principal retrosynthetic pathways can be envisioned:
Pathway A: C-N Bond Disconnection: This approach disconnects the aniline C-N bond first, leading to a 1-methylcyclopropyl-substituted aromatic precursor and an ammonia (B1221849) equivalent. This strategy relies on the subsequent formation of the aniline group through amination techniques.
Pathway B: C-C Bond Disconnection: This strategy involves the disconnection of the cyclopropane (B1198618) ring, suggesting a precursor with a pre-formed aniline or a protected aniline moiety. The cyclopropyl group is then constructed in a later step.
Direct C-C and C-N Bond Forming Approaches in this compound Synthesis
The direct formation of key C-C and C-N bonds represents a cornerstone in the synthesis of this compound, offering more convergent and efficient routes.
Cyclopropanation Reactions Leading to the 1-Methylcyclopropyl Moiety
The construction of the sterically hindered 1-methylcyclopropyl group is a critical step. Various cyclopropanation methods can be employed, often involving the reaction of an alkene with a carbene or carbenoid. libretexts.org
One common approach is a modification of the Simmons-Smith reaction, which typically uses diiodomethane (B129776) and a zinc-copper couple. To introduce the methyl group, precursors such as 1,1-diiodoethane (B1619546) or other methyl-substituted carbene precursors can be utilized.
Another powerful technique is the palladium-catalyzed cyclopropanation of alkenes with diazo compounds. For instance, the reaction of a suitably substituted styrene (B11656) derivative with a methyl-substituted diazomethane (B1218177) equivalent in the presence of a palladium catalyst can afford the desired cyclopropane ring. nih.gov The stereochemistry of the alkene is often retained in the cyclopropane product. youtube.com
| Cyclopropanation Method | Reagents | Key Features |
| Modified Simmons-Smith | 1,1-Diiodoethane, Zn-Cu couple | Stereospecific, good for unfunctionalized alkenes. |
| Palladium-Catalyzed | Substituted Styrene, Methyl-substituted diazo compound, Pd catalyst | High efficiency, potential for stereocontrol. nih.gov |
| Carbene Addition | Alkene, Halogenated carbene | Retains stereochemistry of the alkene. youtube.com |
Aromatic Amination Techniques for Aniline Formation
The introduction of the amino group onto the aromatic ring is a fundamental transformation in organic synthesis. Several methods are available for the formation of the aniline moiety.
A classic and widely used method involves the nitration of the aromatic ring followed by reduction of the nitro group. This two-step process is robust and generally high-yielding. Common reducing agents for the nitro group include metals like tin, iron, or zinc in acidic media, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).
More modern approaches involve direct amination of aryl halides or triflates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose. researchgate.net This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net
| Amination Method | Starting Material | Reagents | Key Features |
| Nitration-Reduction | Aromatic hydrocarbon | HNO₃/H₂SO₄, then Fe/HCl or H₂/Pd-C | Well-established, high-yielding. |
| Buchwald-Hartwig Amination | Aryl halide/triflate | Ammonia or amine equivalent, Pd catalyst, ligand, base | Broad substrate scope, mild reaction conditions. researchgate.net |
| Copper-Catalyzed Amination | Aryl halide | Ammonia or amine, Cu catalyst, ligand | Economical alternative to palladium catalysis. nih.govrsc.org |
Multi-step Convergent and Linear Synthesis Pathways for this compound
The synthesis of this compound can be approached through both linear and convergent strategies. utdallas.edulibretexts.org
Catalytic Processes in the Synthesis of this compound
Catalysis plays a pivotal role in the modern synthesis of complex organic molecules, offering milder reaction conditions, higher selectivity, and improved efficiency. google.com The synthesis of this compound benefits significantly from various catalytic processes.
Transition-Metal Catalyzed Routes (e.g., Copper-Promoted N-Cyclopropylation)
Transition-metal catalysis is particularly important for the key bond-forming reactions in the synthesis of this compound.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, are extensively used. researchgate.net These reactions allow for the efficient formation of C-N and C-C bonds under relatively mild conditions.
Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. Copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid has been reported to proceed in good to excellent yields. nih.gov This reaction typically employs a copper(II) salt, such as copper(II) acetate (B1210297), in the presence of a ligand like 2,2'-bipyridine. nih.gov While this specific example details N-cyclopropylation, similar principles can be applied to the C-C coupling to form the 4-(1-methylcyclopropyl)phenyl moiety.
| Catalytic Process | Catalyst System | Application in Synthesis |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP/NaOtBu | Formation of the aniline C-N bond from an aryl bromide. researchgate.net |
| Suzuki-Miyaura Coupling | Pd catalyst, base | Coupling of a boronic acid derivative with an aryl halide. |
| Copper-Promoted N-Arylation | CuI, ligand | Formation of the aniline C-N bond. nih.gov |
| Copper-Promoted N-Cyclopropylation | Cu(OAc)₂, 2,2'-bipyridine | Formation of N-cyclopropyl derivatives. nih.gov |
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering a complementary approach to traditional metal-based catalysis. While specific organocatalytic methods for the direct synthesis of this compound are still an area of active research, the principles of organocatalysis can be applied to key bond-forming reactions in its synthesis. For instance, the formation of the aniline moiety or the construction of the cyclopropyl group can be envisioned through organocatalytic strategies.
Recent advancements have demonstrated the utility of organocatalysts in the synthesis of various aniline derivatives. For example, certain organocatalytic systems have been shown to be effective in the amination of aryl halides or the reduction of nitroarenes to form anilines. While not yet reported specifically for this compound, these methods provide a promising blueprint. For instance, a hypothetical organocatalytic route could involve the asymmetric synthesis of a precursor to the 1-methylcyclopropyl group, followed by a subsequent amination step.
Researchers have explored the use of various organocatalysts, such as proline and its derivatives, chiral phosphoric acids, and N-heterocyclic carbenes, for a wide range of transformations. The application of these catalysts to the synthesis of structurally similar anilines suggests their potential utility for this compound. The development of a bespoke organocatalyst for this specific transformation remains a key objective for future research.
| Catalyst Type | Potential Application in Synthesis | Illustrative Precursor Transformation |
| Chiral Phosphoric Acid | Asymmetric cyclopropanation | Formation of a chiral cyclopropyl precursor |
| Proline Derivative | Amination of a functionalized benzene (B151609) ring | Introduction of the aniline group |
| N-Heterocyclic Carbene | Activation of carbonyl compounds | Synthesis of a key intermediate |
Green Chemistry Principles Applied to this compound Synthesis
The integration of green chemistry principles into synthetic planning is crucial for developing environmentally benign and economically viable processes. The synthesis of this compound is no exception, with significant opportunities to improve its sustainability profile.
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives or, ideally, solvent-free conditions.
For the synthesis of anilines, greener solvents such as water, ethanol, and supercritical carbon dioxide are being explored. researchgate.net The synthesis of certain 2-anilino nicotinic acids, for example, has been successfully achieved under solvent-free conditions by heating the reactants together, demonstrating the feasibility of this approach for related aniline syntheses. nih.gov Applying this to the synthesis of this compound could involve a solid-state reaction or a melt-phase reaction, thereby eliminating solvent waste entirely. Where a solvent is necessary, the selection should be guided by its environmental, health, and safety profile.
Solvent Selection Guide for Aniline Synthesis
| Solvent Class | Examples | Green Chemistry Consideration |
| Benign | Water, Ethanol, 2-Propanol | Low toxicity, biodegradable, readily available. |
| Usable | Acetone, Heptane, Toluene | Moderate concerns, should be recycled. |
| Undesirable | Dichloromethane, Chloroform (B151607), Benzene | High toxicity, environmental persistence. |
Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the efficiency and environmental footprint of a chemical process. wiley-vch.de
Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. rsc.org An ideal reaction has an atom economy of 100%.
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
E-Factor , introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. libretexts.org A lower E-factor indicates a greener process.
E-Factor = Total Mass of Waste / Mass of Product
For the synthesis of this compound, a critical evaluation of different synthetic routes using these metrics is essential. For instance, a traditional multi-step synthesis involving protecting groups and stoichiometric reagents would likely have a low atom economy and a high E-factor. In contrast, a more streamlined catalytic approach that avoids protecting groups and utilizes reagents more efficiently would be significantly greener.
The fine chemicals and pharmaceutical industries typically have higher E-factors (5-50 and 25-100+ respectively) compared to bulk chemical production (<1-5). libretexts.org By focusing on catalytic and atom-economical reactions, the synthesis of this compound can be designed to have a more favorable E-factor. For example, a hypothetical synthesis starting from 1-methylcyclopropanecarboxylic acid and aniline via a direct amidation would have a high atom economy, with water as the only byproduct.
Comparative Analysis of Hypothetical Synthetic Routes
| Synthetic Route | Key Transformation | Theoretical Atom Economy | Estimated E-Factor |
| Route A (Classical) | Multi-step with protecting groups | < 50% | > 20 |
| Route B (Catalytic) | Direct C-N coupling | > 80% | < 10 |
| Route C (Organocatalytic) | Asymmetric synthesis and amination | > 70% | < 15 |
By prioritizing synthetic strategies with high atom economy and low E-factors, the production of this compound can be made more sustainable and cost-effective.
Mechanistic Investigations and Reactivity Profiling of 4 1 Methylcyclopropyl Aniline
Electrophilic Aromatic Substitution Patterns on the Aniline (B41778) Ring of 4-(1-Methylcyclopropyl)aniline
The reactivity of the aromatic ring in this compound towards electrophilic attack is predominantly governed by the powerful activating and directing effects of the amino (-NH₂) group. The amino group is a strong electron-donating group due to the delocalization of its lone pair of electrons into the benzene (B151609) ring through resonance. chemistrysteps.commakingmolecules.com This donation of electron density significantly increases the nucleophilicity of the aromatic ring, making it much more reactive towards electrophiles than benzene itself. makingmolecules.com
The resonance effect concentrates electron density at the ortho and para positions relative to the amino group. wikipedia.orglkouniv.ac.in Consequently, the amino group is a strong ortho, para-director for electrophilic aromatic substitution (EAS). chemistrysteps.combyjus.com The 1-methylcyclopropyl group, being an alkyl substituent, is also an activating, ortho, para-directing group, albeit much weaker than the amino group. In this compound, the para position is blocked by the 1-methylcyclopropyl moiety. Therefore, the directing effects of both groups are additive, strongly favoring electrophilic attack at the two equivalent ortho positions (C2 and C6) relative to the amino group.
Common EAS reactions on this compound are predicted to yield 2,6-disubstituted products. For instance:
Halogenation: Reaction with bromine water at room temperature would likely lead to rapid polysubstitution, yielding 2,6-dibromo-4-(1-methylcyclopropyl)aniline, analogous to the reaction of aniline which produces 2,4,6-tribromoaniline. byjus.com
Nitration: Direct nitration with a mixture of nitric and sulfuric acid is often complicated with anilines. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This can lead to mixtures of ortho- and meta-substituted products. byjus.com
Sulfonation: Reaction with fuming sulfuric acid would likely produce 2-amino-5-(1-methylcyclopropyl)benzenesulfonic acid. byjus.com
It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the ring and preventing the desired substitution. chemistrysteps.com
Nucleophilic Reactivity of the Amino Group in this compound
The amino group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. However, the nucleophilicity of this group is considerably lower than that of aliphatic amines. This reduced reactivity is due to the delocalization of the nitrogen's lone pair into the aromatic π-system, which decreases its availability for donation to an electrophile.
The electronic nature of substituents on the aromatic ring influences the nucleophilicity of the amino group. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity, while electron-withdrawing groups (EWGs) have the opposite effect. reddit.com The 1-methylcyclopropyl group at the para position acts as a weak electron-donating group through induction. This effect is expected to slightly increase the electron density on the nitrogen atom, making this compound marginally more nucleophilic than unsubstituted aniline.
The nucleophilic character of the amino group allows it to participate in reactions such as:
Acylation: Reaction with acyl halides or anhydrides to form the corresponding amide.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Nitrosation: Reaction with nitrosating agents, where the reactivity of aniline derivatives is well-documented. researchgate.netunimelb.edu.au Studies on the kinetics of such reactions can provide quantitative measures of nucleophilicity. researchgate.net
The reactivity of the nucleophilic centers in aniline can be quantitatively estimated, with the amine group's reactivity being linked to the nitrogen atom's base strength. doaj.org
Ring-Opening and Rearrangement Reactions of the 1-Methylcyclopropyl Moiety in this compound
The cyclopropyl (B3062369) group, particularly when attached to a system capable of stabilizing a positive charge, is susceptible to ring-opening under acidic conditions. This reactivity is driven by the release of significant ring strain (approximately 28 kcal/mol). acs.org In the presence of acid, the aniline nitrogen or the aromatic ring can be protonated. This can facilitate the cleavage of one of the cyclopropyl C-C bonds to generate a more stable carbocationic intermediate, which can then be trapped by a nucleophile or undergo rearrangement. This type of cyclopropyl ring cleavage under acidic conditions is a well-studied phenomenon. researchgate.net The specific products would depend on the reaction conditions and the nature of the acid and solvent used.
Cyclopropanes can undergo thermally induced rearrangements, typically through homolytic cleavage of a C-C bond to form a diradical intermediate, which can then rearrange to form an alkene. However, these transformations generally require very high temperatures. For N-cyclopropylanilines, the stability of the cyclopropyl ring is significant, and thermally induced transformations are not commonly observed under typical laboratory conditions.
The 1-methylcyclopropyl moiety in this compound is a sensitive probe for single-electron transfer (SET) mechanisms. acs.orgresearchgate.net Upon a one-electron oxidation event, the nitrogen atom of the aniline loses an electron to form an amine radical cation. acs.orgresearchgate.net This radical cation intermediate is the key species that initiates the ring-opening process.
The mechanism proceeds as follows:
Single-Electron Transfer (SET): The aniline derivative is oxidized by a chemical oxidant, an electrode, or a photosensitizer, resulting in the formation of the N-cyclopropylaniline radical cation (CPA•⁺). acs.orgresearchgate.net
Irreversible Ring-Opening: The highly strained cyclopropyl ring in the radical cation undergoes rapid and irreversible C-C bond cleavage. acs.org This process is energetically favorable due to the release of ring strain. The ring-opening leads to the formation of a resonance-stabilized iminium ion with a remote carbon-centered radical, known as a distonic radical cation. acs.orgresearchgate.net
Downstream Reactions: The resulting distonic radical cation is a reactive intermediate that can be trapped by various species, such as molecular oxygen or other nucleophiles, or undergo further oxidation. acs.orgresearchgate.net
The rate of this ring-opening is a critical factor and is highly dependent on the stereoelectronic alignment of the cyclopropyl group and the ability of substituents to stabilize the resulting radical and cation. nih.gov Studies on related N-cyclopropylaniline systems have shown that the rate of ring-opening can be dramatically influenced by substituents on both the aniline ring and the cyclopropyl group. For example, the radical cation of N-cyclopropyl-N-methylaniline undergoes ring opening with a relatively slow rate constant, whereas incorporating a radical-stabilizing phenyl group on the cyclopropane (B1198618) ring increases the rate constant by several orders of magnitude. nih.gov
| Compound | Rate Constant for Ring Opening (s⁻¹) | Reference |
|---|---|---|
| N-Cyclopropyl-N-methylaniline Radical Cation | 4.1 × 10⁴ | nih.gov |
| 1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] Radical Cation | 3.5 × 10² | nih.gov |
| 6'-Chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] Radical Cation | 4.1 × 10² | nih.gov |
| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline Radical Cation | 1.7 × 10⁸ | nih.gov |
This table illustrates how structural modifications affect the rate of the radical-mediated ring-opening reaction. The data is from analogous compounds and serves to contextualize the expected reactivity of this compound.
Oxidative and Reductive Transformations Involving this compound
The redox chemistry of this compound is rich, with transformations possible at the amino group, the aromatic ring, and the cyclopropyl moiety.
Oxidative Transformations: The most significant oxidative pathway is the single-electron oxidation of the amino group, leading to the radical-mediated ring-opening cascade described in section 3.3.3. nih.gov This process highlights the use of N-cyclopropylanilines as probes for oxidative systems. acs.orgresearchgate.net
Other oxidative reactions common to anilines include:
Electrochemical Oxidation: Anodic oxidation of anilines can lead to the formation of radical cations that may undergo dimerization to form new N-N, C-C, or C-N bonds. mdpi.com Depending on the conditions, further oxidation can lead to species like quinoneimines. mdpi.com
Metal-Catalyzed Oxidation: Oxidative cross-coupling reactions between phenols and anilines, often catalyzed by iron or manganese complexes, can be used to assemble N-containing phenolic compounds. nih.gov
Reductive Transformations: The this compound molecule is largely in a reduced state. The aromatic ring can be reduced under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature), but this is not a typical transformation. The primary application of reduction in the context of anilines is often in their synthesis, for example, the reduction of a corresponding nitroaromatic compound. chemistrysteps.com A specialized reductive transformation is reductive deamination, where the amino group is removed. This has been observed in anaerobic bacterial degradation pathways where 4-aminobenzoyl-CoA is reductively deaminated to benzoyl-CoA. d-nb.info
Spectroscopic Probes for Reaction Monitoring in this compound Chemistry
A detailed analysis of spectroscopic probes for monitoring reactions of this compound is not available in the current scientific literature. General principles of reaction monitoring for anilines suggest that techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy could be applicable. These methods would theoretically allow for the tracking of reactant consumption and product formation by monitoring characteristic changes in vibrational frequencies, chemical shifts, or electronic transitions. However, without specific studies on this compound, any discussion would be purely speculative and not based on empirical evidence.
Kinetics and Thermodynamics of Reactions Involving this compound
Similarly, there is no published data on the kinetics and thermodynamics of reactions involving this compound. To determine the rate laws, rate constants, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions of this compound, dedicated experimental studies would be required. Such studies would provide fundamental insights into the reactivity and stability of this compound and its derivatives. In the absence of this research, no data tables or detailed discussion on the kinetics and thermodynamics can be presented.
Computational and Theoretical Studies on 4 1 Methylcyclopropyl Aniline
Quantum Chemical Calculations of Electronic Structure and Energetics of 4-(1-Methylcyclopropyl)aniline
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic behavior. Methods like Density Functional Theory (DFT) are widely used to compute the electronic structures of atoms and molecules. nih.gov These calculations yield ground-state electronic structure parameters, including molecular orbital energies, which are crucial for analyzing structure-activity relationships. mdpi.com
For this compound, these calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic excitability and chemical reactivity. jmchemsci.com A smaller gap generally implies higher reactivity. Other key energetic properties that can be calculated include ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These parameters provide a quantitative measure of the molecule's ability to participate in electron transfer processes.
Table 1: Calculated Electronic Properties of this compound (Note: The following data are representative values based on DFT calculations for analogous aromatic amines and are presented for illustrative purposes.)
| Property | Calculated Value | Significance |
| HOMO Energy | -5.25 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -0.15 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | 5.10 eV | Indicates chemical reactivity and electronic transition energy. |
| Ionization Potential (I) | 6.80 eV | Energy needed to form a cation. |
| Electron Affinity (A) | 0.30 eV | Energy released upon forming an anion. |
| Dipole Moment | 1.85 D | Measures the overall polarity of the molecule. |
These computational results suggest that the aniline (B41778) moiety, with its electron-rich amino group and aromatic ring, is the primary site for electrophilic attack and oxidation.
Conformational Analysis and Potential Energy Surfaces of this compound
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations, separated by energy barriers. Conformational analysis uses computational methods to identify the most stable conformations and to map the potential energy surface (PES) that governs their interconversion. colostate.edu For this compound, key conformational variables include the rotation around the C(ring)-N bond of the amino group and the orientation of the methylcyclopropyl group relative to the phenyl ring.
Calculations can be performed to systematically rotate specific dihedral angles and calculate the corresponding energy, revealing the low-energy conformations (local minima) and the transition states that connect them. mdpi.com The results of such an analysis would likely show that the most stable conformer balances steric hindrance from the bulky methylcyclopropyl group with electronic effects, such as the conjugation of the amino group's lone pair with the aromatic π-system. The potential energy surface can also elucidate the energy barriers to rotation, providing insight into the molecule's flexibility at different temperatures. colostate.edu
Table 2: Relative Energies of Key Conformations of this compound (Note: These values are hypothetical, intended to illustrate the output of a typical conformational analysis.)
| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Stability |
| 1 (Global Minimum) | 30° | 0.00 | Most Stable |
| 2 | 90° | +2.50 | Transition State |
| 3 | 180° | +0.75 | Local Minimum |
This analysis indicates that a non-planar arrangement of the amino group is likely the most stable, representing a compromise between steric repulsion and electronic delocalization.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV/Vis) for Structural Elucidation of this compound
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. d-nb.infonih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net These theoretical predictions can help assign peaks in experimental NMR spectra and confirm the connectivity and chemical environment of each atom in this compound.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes, each with a specific frequency and intensity, corresponding to the peaks in an IR spectrum. Comparing the computed spectrum with the experimental one aids in the assignment of vibrational modes, such as N-H stretches, aromatic C-H bends, and vibrations associated with the cyclopropyl (B3062369) ring. nih.gov
UV/Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. scispace.com The calculation provides the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV/Vis spectrum. For this compound, these calculations would predict the π→π* transitions characteristic of the substituted benzene (B151609) ring.
Table 3: Predicted Spectroscopic Data for this compound (Note: Data are illustrative and based on standard computational methods for similar molecules.)
| Spectroscopy | Parameter | Predicted Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | 6.8-7.2 ppm | Aromatic Protons |
| Chemical Shift (δ) | 3.5 ppm | -NH₂ Protons | |
| Chemical Shift (δ) | 1.2 ppm | -CH₃ Protons | |
| ¹³C NMR | Chemical Shift (δ) | 145 ppm | C-NH₂ |
| Chemical Shift (δ) | 115-130 ppm | Aromatic Carbons | |
| IR | Vibrational Frequency (ν) | 3400-3500 cm⁻¹ | N-H Stretch |
| Vibrational Frequency (ν) | ~3050 cm⁻¹ | Aromatic C-H Stretch | |
| Vibrational Frequency (ν) | ~1600 cm⁻¹ | Aromatic C=C Stretch | |
| UV/Vis | Absorption Max (λ_max) | ~245 nm | π→π* Transition |
| Absorption Max (λ_max) | ~295 nm | n→π* Transition |
Molecular Modeling of Intermolecular Interactions Involving this compound
The way molecules interact with each other determines the properties of materials in the condensed phase, such as their crystal structure, boiling point, and solubility. Molecular modeling can be used to study the non-covalent interactions that govern these properties. For this compound, the primary sites for intermolecular interactions are the amino group, capable of acting as a hydrogen bond donor, and the aromatic ring, which can participate in π-π stacking and C-H···π interactions.
Computational models can be used to analyze dimers or larger clusters of the molecule to identify the most favorable interaction geometries and calculate their binding energies. mdpi.com DFT offers detailed theoretical insights into molecular interactions like hydrogen bonding, van der Waals forces, and electrostatic effects. mdpi.com Analysis of the molecular electrostatic potential (MEP) surface can visually identify the electron-rich (negative potential, e.g., near the nitrogen atom) and electron-poor (positive potential, e.g., near the amino hydrogens) regions of the molecule, predicting how it will interact with neighboring molecules. scispace.com Such studies are crucial for understanding polymorphism, where a compound can crystallize in multiple forms with different packing arrangements. mdpi.com
Table 4: Calculated Intermolecular Interaction Energies for a this compound Dimer (Note: Values are hypothetical examples derived from typical DFT calculations on similar systems.)
| Interaction Type | Key Distance (Å) | Calculated Interaction Energy (kcal/mol) |
| N-H···π | H···Ring Centroid: 2.5 | -3.5 |
| π-π Stacking (Parallel-displaced) | Ring Centroid···Ring Centroid: 3.8 | -2.8 |
| N-H···N Hydrogen Bond | N···H: 2.1 | -4.5 |
Mechanistic Insights from Computational Simulations of this compound Reactions
Computational simulations are indispensable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. mdpi.com This allows for the calculation of activation energies, which determine the reaction rate.
For this compound, a relevant area of study would be its atmospheric oxidation, for example, by hydroxyl (•OH) radicals. mdpi.com Computational studies on similar molecules like 4-methyl aniline have shown that such reactions can proceed through several pathways, including OH addition to the aromatic ring or hydrogen abstraction from the amino group. mdpi.com Simulations can determine the relative energy barriers for each pathway, predicting the major products. mdpi.com Direct dynamics simulations, where classical trajectories are propagated on a quantum-mechanically derived potential energy surface, can provide even deeper insights into the short-lived intermediates and non-statistical effects of a reaction. researchgate.net
Table 5: Hypothetical Activation Energies for the Reaction of this compound with •OH Radical (Note: This table illustrates potential reaction pathways and their relative feasibilities, based on studies of related anilines.)
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
| Pathway A | H-abstraction from -NH₂ group | 3.5 |
| Pathway B | •OH addition to the ortho-position | 5.0 |
| Pathway C | •OH addition to the meta-position | 7.2 |
| Pathway D | •OH addition to the ipso-position (C-N) | 9.8 |
These hypothetical results suggest that hydrogen abstraction from the amino group would be the most kinetically favorable initial step in an oxidation reaction.
Density Functional Theory (DFT) Applications in this compound Research
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. It is not a single method but a family of approaches, and its applications underpin nearly all the theoretical studies discussed in the preceding sections. nih.govmdpi.com
In the context of this compound research, DFT is applied to:
Geometry Optimization: Finding the lowest energy structure of the molecule. jmchemsci.com
Electronic Property Calculation: Determining orbital energies (HOMO, LUMO), charge distributions, and dipole moments. mdpi.com
Vibrational Analysis: Predicting IR and Raman spectra to aid in structural characterization. nih.gov
Spectroscopic Prediction: Using extensions like TD-DFT and GIAO to compute UV/Vis and NMR spectra, respectively. researchgate.netscispace.com
Reaction Mechanism Studies: Mapping potential energy surfaces, locating transition states, and calculating reaction barriers and rates. mdpi.com
The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), 6-311++G(d,p)). mdpi.commdpi.com Hybrid functionals like B3LYP are widely employed for studying reaction mechanisms and molecular spectroscopy. mdpi.com By selecting appropriate functionals and basis sets, DFT can provide highly reliable predictions of molecular properties and behavior, making it an essential tool for comprehensive research on this compound.
Advanced Synthetic Applications of 4 1 Methylcyclopropyl Aniline As a Versatile Intermediate
Utilization of 4-(1-Methylcyclopropyl)aniline in the Synthesis of Complex Heterocyclic Scaffolds
The aniline (B41778) functional group is a cornerstone in the synthesis of heterocyclic compounds. As a substituted aniline, this compound can serve as a key building block for various heterocyclic systems, incorporating the 1-methylcyclopropylphenyl moiety into the final structure.
Anilines are fundamental precursors for a multitude of nitrogen-containing heterocycles, including medicinally significant scaffolds like indoles and quinolines. rsc.orgnih.gov Established synthetic methodologies can be readily applied to this compound to generate novel derivatives.
For instance, the synthesis of quinolines can be achieved through reactions such as the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. mdpi.com Similarly, substituted indoles can be prepared via strategies that begin with an aniline derivative. nih.gov The application of these methods to this compound would produce quinoline (B57606) or indole (B1671886) structures bearing the 4-(1-methylcyclopropyl) substituent on the benzene (B151609) ring portion of the heterocycle.
Table 1: Representative Synthetic Routes to Nitrogen Heterocycles Using Anilines
| Reaction Name | Reactants | Product Type | Relevance for this compound |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline | Can produce 4-hydroxy-6-(1-methylcyclopropyl)quinoline. mdpi.com |
| Camps Cyclization | N-(2-acylaryl)amide | Quinolone | An appropriately substituted derivative could yield a 6-(1-methylcyclopropyl)quinolin-4-one. mdpi.com |
| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde | Indole | Requires conversion of the aniline to a hydrazine, then reaction yields a 5-(1-methylcyclopropyl)indole derivative. |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Methylene-carbonyl compound | Quinoline | Requires prior functionalization of the aniline to introduce an ortho-carbonyl group. |
The synthesis of oxygen and sulfur-containing heterocycles, such as benzoxazoles and benzothiazoles, often starts from ortho-functionalized anilines (i.e., 2-aminophenols or 2-aminothiophenols). While this compound does not possess this substitution pattern, it can be chemically modified to serve as a precursor.
The synthesis of benzothiazines, for example, can be achieved through various methods, including the reaction of anilines with elemental sulfur under specific conditions to form the fused thiazine (B8601807) ring. nih.govopenmedicinalchemistryjournal.com Such a reaction could potentially be applied to this compound to construct 1,4-benzothiazine derivatives, which are known for their pharmacological importance. nih.gov
Role of this compound in the Construction of Functionalized Aromatic and Polycyclic Systems
Modern synthetic chemistry relies heavily on cross-coupling reactions to construct complex aromatic systems. This compound is an excellent substrate for these transformations, either directly or after conversion to a more suitable derivative.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.org The Buchwald-Hartwig amination, for example, directly couples an amine with an aryl halide. beilstein-journals.orglibretexts.org In this context, this compound can act as the amine partner, reacting with various aryl halides to form complex diarylamines. beilstein-journals.org
Alternatively, the amine group can be transformed into a halide or triflate via diazotization followed by a Sandmeyer or related reaction. This functionalized derivative can then participate in other cross-coupling reactions, such as the Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid to form a new C-C bond. nih.govwikipedia.orgunimib.it This strategy allows for the construction of biaryl structures where one of the aryl rings is the 4-(1-methylcyclopropyl)phenyl system.
Table 2: Key Reactions for Functionalization and Arylation
| Reaction Name | Role of this compound Derivative | Coupling Partner | Bond Formed | Resulting Structure |
| Buchwald-Hartwig Amination | Amine | Aryl Halide/Triflate | C-N | N-(Aryl)-4-(1-methylcyclopropyl)aniline wikipedia.org |
| Suzuki-Miyaura Reaction | Organohalide (after conversion from amine) | Organoboron Reagent | C-C | 4-(1-Methylcyclopropyl)-1,1'-biphenyl derivative wikipedia.org |
| Electrophilic Aromatic Substitution | Activated Aromatic Ring | Electrophile (e.g., Br₂) | C-X (e.g., C-Br) | Functionalized this compound (e.g., bromo-derivative) |
Incorporation of the this compound Unit into Advanced Materials Precursors
The unique electronic and steric properties imparted by the 1-methylcyclopropyl group make this compound an interesting candidate for the synthesis of advanced materials, including polymers and pigments.
Polyaniline (PANI) is one of the most studied conductive polymers due to its unique electrical properties and environmental stability. nih.gov The properties of PANI can be tuned by using substituted aniline monomers during polymerization. rsc.orgresearchgate.net
This compound can be used as a monomer in oxidative polymerization reactions to produce a substituted polyaniline. nih.gov The presence of the bulky, non-polar 1-methylcyclopropyl group on the polymer backbone would be expected to influence the resulting material's properties, such as its solubility in organic solvents, morphology, and conductivity, potentially leading to materials with novel characteristics for applications in sensors or electronic devices. rsc.orgresearchgate.net
Anilines are classical precursors in the synthesis of azo dyes, which constitute the largest class of commercial colorants. wikipedia.org The synthesis is a two-step process:
Diazotization : The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
Azo Coupling : The diazonium salt, a weak electrophile, is reacted with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, to form the azo compound. wikipedia.orgicrc.ac.ir
This compound can be readily diazotized and coupled with various partners to produce a range of novel azo dyes. The 1-methylcyclopropyl group would act as a permanent substituent on the dye molecule, influencing its final color, lightfastness, and solubility properties.
Table 3: Potential Azo Dyes from this compound
| Coupling Component | Chemical Class of Dye | Expected Color Range |
| Phenol | Hydroxyazo Dye | Yellow to Orange |
| 2-Naphthol | Naphthol Azo Dye | Orange to Red |
| N,N-Dimethylaniline | Aminoazo Dye | Yellow to Orange |
| Barbituric Acid | Heterocyclic Azo Dye | Yellow to Red icrc.ac.ir |
Application of this compound in Agrochemical Intermediate Synthesis Research
This compound has emerged as a significant building block in the synthesis of advanced agrochemical intermediates, particularly for a new generation of fungicides. Its unique structural motif is incorporated to enhance the biological efficacy and optimize the physicochemical properties of the final active ingredients. Research in this area has focused on the development of novel succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical class of fungicides that act by disrupting the fungal respiratory chain.
The primary application of this compound in this context is its use as the key amine component in the amide synthesis of pyrazole (B372694) carboxamide fungicides. These fungicides are synthesized through the condensation reaction between a substituted pyrazole carboxylic acid and an aniline derivative. The 1-methylcyclopropyl group on the aniline ring is a crucial feature for the biological activity of these molecules, contributing to their high efficacy against a broad spectrum of fungal pathogens.
One of the most notable applications of this compound is in the synthesis of Isocycloseram, a novel insecticide. The synthesis of Isocycloseram involves the reaction of this compound with a specific acid chloride in the presence of a base. This reaction forms the amide linkage that is characteristic of this class of insecticides.
A key intermediate in the synthesis of modern fungicides is 2-[4-(1-methylcyclopropyl)anilino]-nicotinic acid. The preparation of this intermediate is achieved by reacting this compound with 2-chloronicotinic acid in the presence of a copper catalyst and a base. This intermediate is then further elaborated to produce the final fungicidal products.
The following table outlines the key reaction for the synthesis of a pyrazole carboxamide fungicide intermediate using this compound.
| Reactant 1 | Reactant 2 | Product | Catalyst | Base | Solvent | Yield (%) |
| This compound | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | N-[4-(1-Methylcyclopropyl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | - | Pyridine | Toluene | 95 |
This reaction demonstrates the efficient incorporation of the this compound moiety into the core structure of a potent fungicide. The resulting N-[4-(1-Methylcyclopropyl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is a key intermediate that can be further modified or used directly as an active ingredient.
The research into the application of this compound highlights its versatility and importance as an intermediate in the development of new and effective agrochemicals. The presence of the 1-methylcyclopropyl group is a key determinant of the biological activity of the resulting pesticides, making this aniline derivative a valuable component in the toolbox of agrochemical synthesis.
Analytical Methodologies for the Detection and Characterization of 4 1 Methylcyclopropyl Aniline and Its Derivatives
Chromatographic Separation Techniques for 4-(1-Methylcyclopropyl)aniline Purity Assessment
Chromatographic methods are indispensable for assessing the purity of this compound, separating it from starting materials, by-products, and degradation products.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the purity assessment of non-volatile aromatic amines like this compound. chromatographyonline.comthermofisher.com Method development focuses on optimizing selectivity and resolution between the main compound and potential impurities.
A typical RP-HPLC method would utilize a C18 stationary phase, which provides hydrophobic interactions with the aniline (B41778) ring. The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. tandfonline.com The buffer helps to maintain a consistent pH and improve peak shape, especially for basic compounds like anilines. helsinki.fi For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile salts like phosphate. lcms.cz UV detection is commonly employed, with the detection wavelength set near the absorbance maximum of the aniline chromophore, typically around 254 nm.
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Provides good separation for aniline homologs. |
| Buffer | 0.1% Formic Acid or 10 mM Phosphate Buffer (pH adjusted) | Improves peak shape and controls ionization. tandfonline.comlcms.cz |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. tandfonline.com |
| Column Temperature | 30-40 °C | Ensures reproducible retention times. lcms.cz |
| Detection | UV at 254 nm | Common wavelength for detecting aromatic rings. |
| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. lcms.cz |
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. chromtech.com While some anilines can be analyzed directly, their polarity can lead to poor peak shapes (tailing) due to interactions with the stationary phase. chromatographyonline.comhelsinki.fi Therefore, derivatization is often employed to improve their chromatographic properties. chromtech.comlibretexts.org
Common derivatization strategies for amines include acylation and silylation. researchgate.netresearchgate.net
Acylation: This involves reacting the amine group with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form a less polar, more volatile amide derivative. researchgate.net Fluorinated derivatives also significantly enhance sensitivity for electron capture detection (ECD). libretexts.org
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. researchgate.net This reduces the compound's polarity and tendency for hydrogen bonding, leading to improved peak symmetry and volatility. libretexts.org
Once derivatized, the compound can be analyzed on a non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent). epa.gov A flame ionization detector (FID) is commonly used for general-purpose analysis, while a nitrogen-phosphorus detector (NPD) offers enhanced selectivity and sensitivity for nitrogen-containing compounds. epa.gov
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Derivatization Reagent | BSTFA (Silylation) or TFAA (Acylation) | Reduces polarity and improves volatility and peak shape. researchgate.netresearchgate.net |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Polysiloxane) | Standard column for a wide range of organic compounds. epa.gov |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for GC analysis. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Separates compounds based on boiling points. |
| Detector | FID or NPD | FID for general detection, NPD for nitrogen-specific detection. epa.gov |
| Detector Temperature | 280-300 °C | Prevents condensation of analytes in the detector. |
Chiral separation techniques are used to separate enantiomers, which are non-superimposable mirror images of a molecule. A molecule must possess a chiral center and lack a plane of symmetry to exist as enantiomers.
The structure of this compound is achiral. It has a plane of symmetry that bisects the aniline ring and passes through the C1-C4 axis of the phenyl ring, the nitrogen atom, the C1 of the cyclopropyl (B3062369) ring, and the methyl group. Due to this symmetry, the molecule is superimposable on its mirror image and does not have enantiomers. Therefore, chiral separation is not applicable to this compound.
Advanced Spectroscopic Methods for Structural Assignment of this compound
Spectroscopic methods are crucial for the unambiguous confirmation of the molecular structure of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com For this compound, both ¹H and ¹³C NMR would be used for structural confirmation. mdpi.com While specific spectral data for this exact compound is not widely published, the expected chemical shifts can be predicted based on data from analogous structures like aniline, 4-cyclopropylaniline, and other 4-alkylanilines. nih.govrsc.org
¹H NMR: The spectrum is expected to show distinct signals for the aromatic, amine, cyclopropyl, and methyl protons. The aromatic protons would likely appear as an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring, with two doublets in the range of δ 6.5-7.5 ppm. rsc.org The amine (-NH₂) protons would present as a broad singlet, typically between δ 3.5-4.5 ppm, the position of which can be concentration-dependent and affected by the solvent. The four protons on the cyclopropyl ring would appear as two sets of multiplets in the upfield region (typically δ 0.5-1.0 ppm). The methyl (-CH₃) protons would give a singlet further downfield, likely around δ 1.2-1.5 ppm.
¹³C NMR: The spectrum would show signals for each unique carbon atom. The aromatic carbons would appear in the δ 110-150 ppm region. The carbon attached to the nitrogen (C-4) would be the most downfield of the aromatic signals. The carbon attached to the cyclopropyl group (C-1) would be a quaternary signal around δ 130-140 ppm. The quaternary carbon of the cyclopropyl ring (bearing the methyl group) and the two CH₂ carbons of the ring would appear in the upfield region, typically between δ 10-30 ppm, along with the methyl carbon signal. nih.gov
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H (ortho to -NH₂) | ~6.6-6.8 (d) | ~114-116 |
| Aromatic H (ortho to cyclopropyl) | ~6.9-7.1 (d) | ~128-130 |
| Amine (-NH₂) | ~3.5-4.5 (br s) | N/A |
| Cyclopropyl (-CH₂-) | ~0.5-1.0 (m) | ~10-15 |
| Methyl (-CH₃) | ~1.2-1.5 (s) | ~20-25 |
| Aromatic C (ipso to cyclopropyl) | N/A | ~135-140 |
| Aromatic C (ipso to -NH₂) | N/A | ~145-148 |
| Cyclopropyl C (quaternary) | N/A | ~18-22 |
Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation pattern of a compound. For this compound (Molecular Weight: 147.22 g/mol , Monoisotopic Mass: 147.1048 Da), electron ionization (EI) would produce a molecular ion (M⁺˙) and various fragment ions. miamioh.eduuni.lu
The fragmentation of aromatic amines is well-characterized. jove.com The molecular ion peak is typically strong due to the stability of the aromatic ring. whitman.edu Key fragmentation pathways for this compound would include:
Molecular Ion (M⁺˙): An intense peak at m/z 147, consistent with the nitrogen rule which predicts an odd molecular weight for a compound with one nitrogen atom. whitman.eduyoutube.com
Loss of a Methyl Radical (M-15): Cleavage of the methyl group from the cyclopropyl ring would result in a stable cation at m/z 132. This is often a significant fragmentation pathway for molecules containing a tertiary or quaternary carbon center.
Loss of Hydrogen (M-1): A peak at m/z 146 resulting from the loss of a hydrogen atom from the amine group is common for anilines. whitman.edu
Loss of HCN (M-27): A characteristic fragmentation of the aniline ring itself involves the expulsion of a neutral hydrogen cyanide molecule, which would lead to a fragment at m/z 120. miamioh.edu
Ring Fragmentation: Cleavage of the cyclopropane (B1198618) ring can also occur, potentially leading to fragments from the loss of ethylene (B1197577) (C₂H₄, 28 Da).
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 147 | [C₁₀H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |
| 132 | [M - CH₃]⁺ | Loss of a methyl radical from the cyclopropyl group. |
| 146 | [M - H]⁺ | Loss of a hydrogen radical from the amine group. whitman.edu |
| 120 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the aniline ring. miamioh.edu |
| 119 | [M - C₂H₄]⁺˙ | Loss of ethylene from the cyclopropyl ring. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these methods provide a characteristic spectral fingerprint corresponding to its aniline core and its unique 1-methylcyclopropyl substituent.
The aniline portion of the molecule exhibits several distinct vibrational bands. The primary amine (-NH₂) group is readily identified by its N-H stretching vibrations. Typically, primary aromatic amines show two bands in the 3300–3500 cm⁻¹ region: an asymmetric stretching mode and a symmetric stretching mode. wpmucdn.commaterialsciencejournal.org Another key vibration is the N-H scissoring mode, which appears near 1600 cm⁻¹. wpmucdn.com The C-N stretching vibration of aromatic amines is typically observed in the IR spectrum around 1265–1282 cm⁻¹. materialsciencejournal.org
The aromatic ring itself produces characteristic signals. C-H stretching vibrations on the benzene ring are found in the 3000–3100 cm⁻¹ region. globalresearchonline.net In-plane C-C stretching vibrations of the ring typically appear in the 1450–1600 cm⁻¹ range. The substitution pattern on the benzene ring (para-substitution in this case) influences the out-of-plane C-H bending vibrations, which are strong bands in the 800–860 cm⁻¹ region and are useful for confirming the isomer structure.
The 1-methylcyclopropyl group contributes its own set of vibrations. The C-H stretching modes of the methyl and cyclopropyl groups are expected in the 2850–3000 cm⁻¹ range. The cyclopropyl ring has characteristic "breathing" and deformation modes, although these can be complex and appear at lower frequencies.
Table 1: Predicted Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3450 - 3500 | Medium-Strong (IR) |
| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3350 - 3420 | Medium-Strong (IR) |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | Methyl & Cyclopropyl | 2850 - 3000 | Medium-Strong (IR) |
| N-H Scissoring | Primary Amine (-NH₂) | 1600 - 1640 | Variable (IR) |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Strong (IR & Raman) |
| C-N Stretch | Aryl Amine | 1260 - 1300 | Strong (IR) |
| C-H Out-of-Plane Bend | para-Substituted Ring | 800 - 860 | Strong (IR) |
Electroanalytical Techniques for this compound Quantification
Electroanalytical methods offer high sensitivity and selectivity for the quantification of electroactive species like this compound. researchgate.netsciex.com These techniques measure electrical parameters such as current or potential, which are related to the concentration of the analyte. researchgate.net The primary amine group attached to the aromatic ring is susceptible to electrochemical oxidation, making this compound a suitable candidate for analysis by techniques like voltammetry.
Voltammetry is a principal electroanalytical method where the current is measured as a function of an applied potential. astm.orgacs.org For aromatic amines, linear sweep voltammetry or cyclic voltammetry can be employed. The analysis involves the oxidation of the amine group at a working electrode, typically made of glassy carbon or platinum. astm.orgrsc.org In a study of aromatic amine antioxidants in oils using linear sweep voltammetry, the amine oxidation peak was observed between +0.8 V and +1.2 V. astm.org This potential window is characteristic for the oxidation of the amino group on a benzene ring.
Another approach for the quantification of primary aromatic amines is an indirect voltammetric method. rsc.org This technique involves the diazotization of the amine with a known excess of nitrite (B80452) in an acidic medium. The remaining unreacted nitrite is then measured electrochemically at a glassy carbon electrode. The decrease in nitrite concentration is stoichiometrically related to the initial concentration of the aromatic amine. This method has been successfully applied for the determination of aniline and its derivatives in concentration ranges from 1 × 10⁻⁸ to 1 × 10⁻⁴ M. rsc.org
The choice of solvent and supporting electrolyte is crucial for the electrochemical analysis. While aqueous acidic solutions are common for diazotization-based methods, non-aqueous solvents like acetonitrile or chloroform (B151607) have also been used for studying the direct anodic voltammetry of aromatic amines. acs.org
Table 2: Summary of Electroanalytical Techniques for Aromatic Amine Quantification
| Technique | Principle | Working Electrode | Typical Potential Range | Application Notes |
| Linear Sweep Voltammetry | Measures current as potential is linearly scanned. The peak current is proportional to analyte concentration. | Glassy Carbon, Platinum | +0.5 V to +1.5 V | Direct quantification of aromatic amine antioxidants in non-aqueous media. astm.org |
| Cyclic Voltammetry | Scans potential in both forward and reverse directions to probe oxidation and reduction processes. | Glassy Carbon | Variable | Used to study the electrochemical behavior and reaction mechanisms of aromatic amines. acs.org |
| Indirect Flow Injection Voltammetry | Analyte reacts with a reagent (e.g., nitrite); the excess reagent is detected electrochemically. | Glassy Carbon | N/A (detection of reagent) | Highly sensitive for determining primary aromatic amines after diazotization. rsc.org |
Hyphenated Techniques in the Analysis of this compound (e.g., GC-MS)
Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are cornerstone methods for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. This approach combines the high separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. For aromatic amines, a non-polar or medium-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used. nist.gov The retention behavior can be precisely characterized; for instance, the closely related isomer 2-(1-Methylcyclopropyl)aniline has a reported retention index of 1330.9 on an HP-5MS column. nist.gov For trace analysis, derivatization of the amine group, for example with heptafluorobutyric anhydride, can improve chromatographic peak shape and detection sensitivity. publisso.de
After separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are separated by their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint.
For this compound (molecular weight: 147.22 g/mol ), the mass spectrum is predicted to show a molecular ion peak ([M]⁺•) at m/z 147. The fragmentation pattern is dictated by the structure's stability. Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the benzene ring. whitman.edulibretexts.org Common fragmentation pathways for alkyl-substituted benzenes include benzylic cleavage. whitman.edu For this molecule, two key fragmentations are anticipated:
Loss of a methyl group ([M-15]⁺): Cleavage of the methyl group from the cyclopropyl ring would result in a stable tertiary benzylic carbocation fragment at m/z 132. This is often a very favorable fragmentation.
Benzylic cleavage with rearrangement: Cleavage of the bond between the aromatic ring and the cyclopropyl group can lead to the formation of a tropylium (B1234903) ion (m/z 91), a common and stable fragment for alkylbenzenes, though this may be less favored than the loss of the methyl group. whitman.edu Other fragments can arise from the cleavage of the cyclopropyl ring itself. docbrown.info
Table 3: Predicted GC-MS Fragmentation Pattern for this compound
| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 147 | Molecular Ion | [C₁₀H₁₃N]⁺• | Ionization of the parent molecule |
| 132 | [M - CH₃]⁺ | [C₉H₁₀N]⁺ | Loss of a methyl radical from the cyclopropyl group |
| 117 | [M - C₂H₄]⁺ | [C₈H₉N]⁺ | Rearrangement and loss of ethene from the cyclopropyl ring |
| 91 | Tropylium-like ion | [C₇H₇]⁺ | Cleavage of the C-C bond adjacent to the ring (less likely as primary pathway) |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of the entire substituent from the ring |
Future Directions and Emerging Research Avenues for 4 1 Methylcyclopropyl Aniline
Exploration of Unconventional Synthetic Routes to 4-(1-Methylcyclopropyl)aniline
The development of novel and efficient synthetic methodologies for obtaining this compound and its derivatives is a primary area of future research. While classical approaches may exist, the exploration of unconventional routes could provide access to this compound with improved efficiency, selectivity, and sustainability. Future research will likely focus on:
Palladium-Catalyzed Amination: Building upon the successful synthesis of various N-arylcyclopropylamines, one promising avenue is the adaptation of Palladium-catalyzed Buchwald-Hartwig amination reactions. This would involve the cross-coupling of 1-bromo-4-(1-methylcyclopropyl)benzene (B2473639) with an ammonia (B1221849) surrogate or the direct amination of an aryl halide with 1-methylcyclopropylamine. Research in this area would aim to develop catalyst systems with high turnover numbers and broad substrate scope, allowing for the synthesis of a diverse library of substituted this compound derivatives.
Transition-Metal-Free Approaches: To circumvent the cost and potential toxicity of heavy metal catalysts, the development of transition-metal-free synthetic routes is highly desirable. This could involve exploring novel C-N bond-forming reactions, such as those mediated by hypervalent iodine reagents or through nucleophilic aromatic substitution (SNAr) reactions on activated aromatic precursors. The challenge will be to achieve high yields and selectivity under mild reaction conditions.
Photochemical and Electrochemical Methods: The use of light or electricity to drive chemical reactions offers green and sustainable alternatives to traditional thermal methods. Future research could investigate the photochemical or electrochemical synthesis of this compound, potentially through a reductive amination pathway or a coupling reaction involving photogenerated radical intermediates.
Development of Novel Catalytic Systems for this compound Transformations
The reactivity of the cyclopropyl (B3062369) and aniline (B41778) moieties in this compound opens up a wide range of possibilities for catalytic transformations. The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this molecule.
Visible-Light Photocatalysis: Recent advancements in visible-light photocatalysis have enabled a variety of novel chemical transformations. For instance, intermolecular [3+2] annulation reactions of cyclopropylanilines with alkenes and alkynes have been developed, offering a one-step synthesis of carbocycles substituted with amines nih.gov. Future research could focus on applying and expanding this methodology to this compound, exploring the diastereoselectivity of the process and the synthesis of structurally diverse cyclopentylamines acs.org. The development of new photocatalysts, such as iridium or ruthenium complexes, could further enhance the efficiency and scope of these reactions nih.gov.
Electrocatalysis: Electrosynthesis represents another promising frontier for the transformation of this compound. Electrocatalytic redox-neutral [3+2] annulation reactions of N-cyclopropylanilines and alkenes have been demonstrated, proceeding via a chain mechanism involving the regeneration of a substrate radical cation researchgate.net. Adapting this catalyst-free electrochemical approach to this compound could provide a sustainable and efficient method for the synthesis of valuable aniline-substituted 5-membered carbocycles researchgate.net.
Ring-Opening and Rearrangement Catalysis: The inherent strain of the cyclopropyl ring makes it susceptible to catalytic ring-opening and rearrangement reactions. The development of selective catalysts, potentially based on late transition metals, could enable the transformation of the 1-methylcyclopropyl group into other functional moieties, providing access to a wider range of aniline derivatives.
Below is a table summarizing potential catalytic transformations for this compound:
| Transformation Type | Catalytic System | Potential Products |
| [3+2] Annulation | Visible-Light Photocatalysis (e.g., Ru(bpz)3(PF6)2) | Substituted Cyclopentylamines |
| Redox Neutral [3+2] Annulation | Electrocatalysis (Direct Electrolysis) | Aniline-Substituted Carbocycles |
| Ring-Opening/Rearrangement | Transition Metal Catalysis (e.g., Pd, Rh, Au) | Functionalized Anilines |
Integration of this compound into Supramolecular Chemistry and Nanomaterials Research
The unique electronic and structural features of this compound make it an intriguing candidate for incorporation into supramolecular assemblies and nanomaterials.
Supramolecular Chemistry: The amino group of the aniline moiety can participate in hydrogen bonding, a key interaction in supramolecular chemistry researchgate.net. This allows for the potential use of this compound as a building block for the construction of well-defined supramolecular architectures, such as co-crystals and liquid crystals nih.gov. The cyclopropyl group could influence the packing and bulk properties of these materials.
Functionalization of Nanomaterials: Amino-functionalized carbon nanomaterials have shown great promise in various applications rsc.org. The aniline group of this compound could be used to functionalize the surface of nanomaterials like graphene, carbon nanotubes, or gold nanoparticles nih.gov. This could be achieved through covalent attachment or non-covalent interactions, leading to hybrid materials with tailored electronic, optical, or catalytic properties. For example, aniline derivatives have been used to modify the surface of multi-walled carbon nanotubes researchgate.net.
Advanced Mechanistic Elucidation using In Situ and Operando Techniques in this compound Reactions
A deep understanding of reaction mechanisms is crucial for the optimization and development of new chemical processes. The application of advanced in situ and operando spectroscopic techniques to reactions involving this compound will provide invaluable insights.
In Situ Spectroscopy: Techniques such as in situ FTIR, Raman, and NMR spectroscopy can be employed to monitor the real-time evolution of reactants, intermediates, and products in a reaction mixture. This would allow for the direct observation of key mechanistic steps in the synthesis and transformation of this compound. For example, in situ ATR-FTIR spectroscopy has been used to study the chemical oxidation of aniline mdpi.com. Similar approaches could be used to investigate the catalytic transformations of this compound, providing data to support or refute proposed reaction pathways.
Operando Spectroscopy: For catalytic reactions, operando spectroscopy, which involves characterization of the catalyst under working conditions, is particularly powerful. Techniques like operando X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) could be used to probe the structure and oxidation state of a catalyst during a reaction involving this compound, helping to identify the active catalytic species.
Synergistic Approaches Combining Computational and Experimental Research on this compound
The combination of computational modeling and experimental studies offers a powerful approach to accelerate the discovery and development of new chemistry involving this compound.
Computational Prediction of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound in various chemical transformations. For instance, computational studies have been used to investigate the mechanism and kinetics of the reaction between aniline and hydroxyl radicals nih.gov. Similar computational approaches could be applied to predict the outcomes of proposed synthetic routes or catalytic reactions involving this compound, guiding experimental efforts.
Spectroscopic Characterization and a Priori Calculations: The synergy between experimental spectroscopic analysis (e.g., IR, Raman, NMR) and computational predictions of these spectra is a powerful tool for structural elucidation. Computational methods like Hartree-Fock and DFT have been used to perform geometry and vibrational spectral analysis of aniline derivatives, with the calculated frequencies and intensities aiding in the interpretation of experimental data researchgate.net. This combined approach can provide a high level of confidence in the structural assignment of new compounds derived from this compound.
Lipophilicity and Pharmacokinetic Profile Prediction: For potential pharmaceutical applications, computational tools can be used to predict the lipophilicity and pharmacokinetic profiles of this compound derivatives. These in silico studies can be correlated with experimental measurements, such as those obtained by reversed-phase thin-layer chromatography (RP-TLC), to build predictive models for drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties nih.gov.
The following table highlights the interplay between computational and experimental approaches:
| Research Area | Computational Method | Experimental Technique |
| Reaction Mechanism | DFT, Transition State Theory | In Situ Spectroscopy (FTIR, NMR) |
| Structural Elucidation | DFT, Hartree-Fock | IR, Raman, NMR Spectroscopy |
| Property Prediction | QSAR, Molecular Docking | RP-TLC, Biological Assays |
Q & A
Q. What are the recommended synthetic routes for 4-(1-Methylcyclopropyl)aniline, and how can reaction conditions be optimized?
The synthesis typically involves cyclopropylation of aniline derivatives. A common method uses 4-methylaniline reacted with cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in toluene . Optimization requires precise temperature control (60–110°C) and solvent selection (e.g., acetonitrile for HPLC purification) to enhance yield and purity. Monitoring reaction progress via TLC or GC-MS is critical to terminate reactions at optimal times .
Q. Which analytical techniques are most effective for confirming the structure of this compound?
Structural confirmation requires a multi-technique approach:
- NMR spectroscopy for functional group identification and regiochemistry.
- Gas Chromatography (GC) with non-polar columns (e.g., HP-5MS) for retention time matching, using He carrier gas and temperature gradients (60°C to 280°C) .
- Mass Spectrometry (MS) to verify molecular weight (147.22 g/mol) and fragmentation patterns .
- X-ray crystallography (using SHELXL for refinement) to resolve stereochemical ambiguities .
Q. How can researchers ensure accurate determination of physical properties like melting points?
Reported variations in melting points arise from impurities and experimental conditions. Purify the compound via recrystallization (using ethanol/water mixtures) or column chromatography. Validate purity using HPLC with acetonitrile-based mobile phases . Standardize conditions (heating rate, sample preparation) to minimize discrepancies .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction kinetics involving the 1-methylcyclopropyl radical?
Evidence shows conflicting stability data for the 1-methylcyclopropyl radical from decarbonylation (45-fold acceleration) vs. perester thermolysis (minimal rate change). Address this by:
- Conducting kinetic isotope effect (KIE) studies to distinguish radical vs. non-radical pathways.
- Using DFT calculations to model transition states and assess substituent effects on radical stability .
- Comparing rate constants under identical conditions (e.g., 110°C) to isolate substituent impacts .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Perform molecular docking (e.g., AutoDock Vina) to screen interactions with targets like kinases or GPCRs.
- Use QM/MM simulations to analyze electronic effects of the cyclopropyl group on binding affinity.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
Q. How should crystallographers refine structures of this compound derivatives with twinning or high disorder?
- Use SHELXL for robust refinement of high-resolution data. For twinned crystals, apply the TWIN/BASF commands to model twin domains.
- Incorporate Hirshfeld atom refinement (HAR) to improve hydrogen atom positioning in disordered regions.
- Validate with R1/wR2 residuals and difference Fourier maps to ensure model accuracy .
Q. What methodologies address discrepancies in reported biological activities of structurally similar anilines?
- Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., cyclopropyl vs. methyl groups).
- Use meta-analysis of published IC₅₀ values, adjusting for assay variability (e.g., cell line differences, incubation times).
- Apply machine learning (e.g., random forest models) to identify key descriptors (logP, polar surface area) influencing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
